molecular formula C5H13ClN2O2S B1284315 S-(2-Aminoethyl)-L-cysteine hydrochloride CAS No. 20662-32-2

S-(2-Aminoethyl)-L-cysteine hydrochloride

Cat. No. B1284315
CAS RN: 20662-32-2
M. Wt: 200.69 g/mol
InChI Key: CVHKULVNPGAEQM-WCCKRBBISA-N
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Description

“S-(2-Aminoethyl)-L-cysteine hydrochloride” is a chemical compound. However, there seems to be a lack of specific information available about this compound. It’s worth noting that there are similar compounds such as 2-Aminoethyl methacrylate hydrochloride12, which is an amine-based methacrylic monomer used in the production of polymers and copolymers1. It is highly reactive due to the presence of the methacrylate group, enabling it to undergo both free radical polymerization and other polymerization reactions1.



Synthesis Analysis

The synthesis of similar compounds like 2-Aminoethyl methacrylate hydrochloride involves various chemical reactions3. However, specific synthesis methods for “S-(2-Aminoethyl)-L-cysteine hydrochloride” are not readily available in the sources I found.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, specific molecular structure information for “S-(2-Aminoethyl)-L-cysteine hydrochloride” is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving “S-(2-Aminoethyl)-L-cysteine hydrochloride” are not explicitly mentioned in the sources I found. However, similar compounds like 2-Aminoethyl methacrylate hydrochloride are known to undergo both free radical polymerization and other polymerization reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its potential uses and safety considerations. However, specific physical and chemical properties of “S-(2-Aminoethyl)-L-cysteine hydrochloride” are not available in the sources I found.


Scientific Research Applications

Metal Complex Formation and Antitumor Activity

S-(2-Aminoethyl)-L-cysteine hydrochloride is utilized in synthesizing Pt(II) and Pd(II) complexes. These complexes are of interest due to their potential antitumor properties. Studies on the structure of these complexes using infrared and 1H NMR spectra indicate that the amino acid derivatives act as bidentate ligands, binding to metals via the sulfur atom and the amino group near the carboxylic group. This research suggests a possible equilibrium between the uncoordinated carboxylic group and the electrostatic form of COO−M (M = Pt or Pd), which could be significant in antitumor applications (Mylonas et al., 1982).

Role in Cellular Homeostasis

L-Cysteine, closely related to S-(2-Aminoethyl)-L-cysteine, plays a crucial role in cellular homeostasis. It's involved in protein synthesis and the production of glutathione (GSH), hydrogen sulfide (H2S), and taurine. The pathway for L-cysteine metabolism forming H2S is of particular interest in disease prevention and treatment (Yin et al., 2016).

Resistance Mechanisms in Bacteria

Research on Bacillus subtilis has shown that this bacterium's growth can be inhibited by S-(2-Aminoethyl)-L-cysteine, an analogue of L-lysine. Mutants resistant to this analogue have been identified, leading to insights into bacterial resistance mechanisms. One such mutant overproduces lysine, and the mutation is linked to the thr-5 marker (Mattioli et al., 1979).

Biotechnological Production of L-Cysteine

The biotechnological production of L-cysteine is a significant area of research. While L-cysteine is usually produced by protein hydrolysis, synthetic or biotechnological products are increasingly preferred. Various biotechnological processes, including enzymatic processes, have been developed and industrialized for L-cysteine production. These processes involve enhancing biosynthetic activity, weakening degradation pathways, and exploiting export systems (Wada & Takagi, 2006).

Protein Synthesis and Genetic Code Protection

S-(2-Aminoethyl)-L-cysteine is a naturally occurring compound known to be incorporated during protein synthesis via LysRS2, an enzyme critical for lysine insertion. Understanding the differences in amino acid recognition by various forms of LysRS has implications for protecting the genetic code from noncanonical amino acids and developing potential antibiotic resistance strategies (Jester et al., 2003).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. Unfortunately, specific safety and hazard information for “S-(2-Aminoethyl)-L-cysteine hydrochloride” is not available in the sources I found.


Future Directions

The future directions of research and development involving a compound depend on its properties and potential applications. Unfortunately, specific future directions for “S-(2-Aminoethyl)-L-cysteine hydrochloride” are not available in the sources I found.


Please note that the information provided is based on the available sources and there may be more comprehensive resources or studies available that provide more detailed information. It’s always a good idea to consult with a professional or conduct further research for more specific and detailed information.


properties

IUPAC Name

(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKULVNPGAEQM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2936-69-8 (Parent)
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50942860
Record name S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Aminoethyl)-L-cysteine hydrochloride

CAS RN

20662-32-2, 63905-31-7, 4099-35-8
Record name L-Cysteine, S-(2-aminoethyl)-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20662-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, S-(2-aminoethyl)-, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63905-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4099-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2-aminoethyl)-L-cysteine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name S-(2-AMINOETHYL)CYSTEINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPH5RH5BID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
530
Citations
H Lindley - Australian Journal of Chemistry, 1959 - CSIRO Publishing
… (d) S-2-Aminoethyl-L-cysteine Hydrochloride.-Treatment of the preceding compound with anhydrous hydrobromic acid ( 6 ~ ) in acetic acid caused quantitative removal of the benzyloxy…
Number of citations: 24 www.publish.csiro.au
SS Wang, FH Carpenter - The Journal of Organic Chemistry, 1967 - ACS Publications
In connection with studies on the relative rates of tryptic hydrolysis of arginyl, lysyl, and S-2-aminoethyl-L-cysteinyl (AEG) peptide bonds, the amide of N “-benzoyl-S-2-aminoethyl-L-…
Number of citations: 3 pubs.acs.org
S Shimizu, A Futase, T Yokoyama, S Ueda… - Journal of bioscience and …, 2017 - Elsevier
FK506 (tacrolimus), a macrolide compound with immunosuppressant activity, has been proven to have clinical importance and has been manufactured industrially since 1993 by using …
Number of citations: 2 www.sciencedirect.com
S Ravichandran, С Chakrabarti… - … für Kristallographie-New …, 1998 - degruyter.com
The title compound acts as a lysine analogue for the enzyme trypsin, which has the property to cleave peptide bonds that follow positively charged residues, and is prepared by …
Number of citations: 3 www.degruyter.com
DB Hope, KC Horncastle - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… The S-2-aminoethyl-Lcysteine hydrochloride obtained crystallised from water (15 ml.) by addition of ethanol (80 ml.), to give 6.0 g., m. p. decomp.). …
Number of citations: 27 pubs.rsc.org
Y Li, B Liu, J Song, C Jiang, Q Yang - Journal of Microbiology and …, 2015 - jmb.or.kr
This work aims to utilize wastes from the potato starch industry to produce single-cell protein (SCP) with high lysine content as animal feed. In this work, S-(2-aminoethyl)-L-cysteine …
Number of citations: 18 www.jmb.or.kr
MB Thomas, TJ Mabry - The Journal of Organic Chemistry, 1967 - ACS Publications
A total synthesis of hymenoxin was therefore undertaken by the route outlined below. 4· 5 4-BenzyIoxy-2, 5-dihydroxy-3, 6-dimethoxyacetophenone4 (2a) was converted into 2b on …
Number of citations: 22 pubs.acs.org
JO Sass, W Endres - Journal of Chromatography A, 1997 - Elsevier
… dl-homocystine and internal standard S-2-aminoethyl-l-cysteine hydrochloride (both of >99% purity) were obtained from Fluka (Buchs, Switzerland) and Calbiochem (La Jolla, CA, USA)…
Number of citations: 72 www.sciencedirect.com
PJ Reis, DA Tunks, RDG Rigby… - Australian journal of …, 1983 - CSIRO Publishing
Sheep were given intravenous infusions of ethionine together with cycloleucine or reduced glutathione, in attempts to prevent the inhibition of wool growth by ethionine. Other sheep …
Number of citations: 7 www.publish.csiro.au
SS Rao, L Mamadou, M McConnell, R Polisetty… - BMC …, 2009 - Springer
Background In soybean somatic embryo transformation, the standard selection agent currently used is hygromycin. It may be preferable to avoid use of antibiotic resistance genes in …
Number of citations: 11 link.springer.com

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